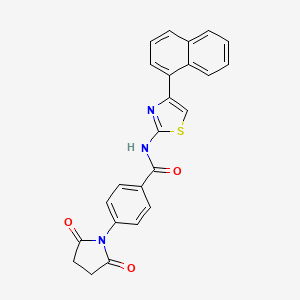

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)17-10-8-16(9-11-17)23(30)26-24-25-20(14-31-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEAGFMTDYKNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Naphthalene Substitution: Introducing the naphthalene moiety through a Friedel-Crafts acylation reaction.

Pyrrolidinone Attachment: Coupling the pyrrolidinone derivative with the thiazole-naphthalene intermediate.

Benzamide Formation: Finally, attaching the benzamide group through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or naphthalene rings, using oxidizing agents like mCPBA or KMnO4.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties, using reducing agents like LiAlH4 or NaBH4.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: mCPBA, KMnO4, H2O2

Reducing Agents: LiAlH4, NaBH4, H2/Pd-C

Coupling Reagents: EDCI, DCC, HATU

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Benzamide Scaffold

The benzamide scaffold is a common feature among the compounds listed in the evidence. Key structural variations occur in the substituents attached to the benzamide and thiazole rings:

Key Observations :

- The naphthalen-1-yl group provides a larger aromatic surface compared to bromophenyl or dimethylphenyl groups, which may enhance hydrophobic interactions in protein binding .

Pharmacological Activity Comparison

Immunomodulatory Effects

- MPPB (): Enhances monoclonal antibody production in CHO cells by suppressing galactosylation and modulating glucose metabolism. The 2,5-dimethylpyrrole moiety was critical for activity .

- Compound 50 and 2D216 () : Act as TLR adjuvant potentiators by prolonging NF-κB signaling. The sulfonylbenzamide-thiazole scaffold was essential for cytokine induction .

- Target Compound : While its direct activity is unreported, the naphthyl-thiazole group may interact with hydrophobic pockets in immune receptors, similar to 2D291 (a bromophenyl analog) .

Enzyme and Receptor Interactions

- Thiazole Derivatives () : Substituted thiazole-benzamides exhibit anti-inflammatory and analgesic activities. The thiazole ring’s electron-rich nature facilitates hydrogen bonding with target enzymes .

- Target Compound: The dioxopyrrolidine group may act as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes, a feature absent in non-electrophilic analogs .

Solubility and Stability

- Naphthalen-1-yl substitution may reduce solubility compared to smaller aryl groups (e.g., 4-bromophenyl in Compound 50) but enhances membrane permeability .

Structure-Activity Relationship (SAR) Insights

Thiazole Substitution :

- Aromatic substituents (naphthyl, bromophenyl) at the thiazole 4-position enhance target engagement via hydrophobic interactions .

- Smaller groups (e.g., methyl in ) reduce potency but improve metabolic stability .

Bulky substituents (piperidinylsulfonyl in 2D216) may sterically hinder binding to shallow active sites .

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring and a dioxopyrrolidine moiety. Its molecular formula is , and it has been synthesized through various methods, including multi-component reactions that yield high purity and yield of the desired product.

Synthesis Overview

- Starting Materials : The synthesis often employs N-hydroxysuccinimide and various aromatic aldehydes.

- Reagents : Common reagents include BF3·Et2O as a catalyst for promoting the reaction.

- Yield : Typical yields range from 57% to 66%, depending on the specific reaction conditions used.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, thiazole-containing compounds have shown potent antiproliferative effects against various cancer cell lines, including breast (T-47D) and lung (A549) cancer cells. In particular, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4a | T-47D | 0.88 |

| 4b | A549 | 3.92 |

The mechanism by which these compounds exert their antitumor effects often involves:

- EGFR Inhibition : Many thiazole derivatives inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and induction of apoptosis.

- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the sub-G1 phase, further contributing to their antitumor activity.

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also been evaluated for antimicrobial activity. For instance, some studies reported moderate to excellent antifungal activities against several pathogenic fungi. The mechanism often involves disruption of fungal cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Study on Antiproliferative Effects :

- Antifungal Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.